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Trifucosyl-p-lacto-N-hexaose - 120864-60-0

Trifucosyl-p-lacto-N-hexaose

Catalog Number: EVT-1805519
CAS Number: 120864-60-0
Molecular Formula: C42H72N2O29
Molecular Weight: 1069 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Trifucosyllacto-N-hexaose

Compound Description: Trifucosyllacto-N-hexaose is a structurally similar isomer to Trifucosyl-p-lacto-N-hexaose. Both are HMOs found in human breast milk. []

Relevance: The close structural relationship between Trifucosyllacto-N-hexaose and Trifucosyl-p-lacto-N-hexaose, being isomers, makes their differentiation crucial in analytical techniques like mass spectrometry. The study highlights the use of 3-aminoquinoline as a matrix and derivatizing agent for improved MALDI-MS analysis to distinguish these isomers effectively. []

p-lacto-N-hexaose

Compound Description: p-lacto-N-hexaose is a human milk oligosaccharide. []

Relevance: While the provided abstract doesn't specify the exact structure of Trifucosyl-p-lacto-N-hexaose, the "p-lacto-N-hexaose" within its name suggests it is a derivative of p-lacto-N-hexaose with three fucose residues attached. This makes p-lacto-N-hexaose a central structural component of Trifucosyl-p-lacto-N-hexaose. []

VI2Fuc,V4Fuc,III3Fuc-p-lacto-N-hexaose

Compound Description: This compound, VI2Fuc,V4Fuc,III3Fuc-p-lacto-N-hexaose, represents a nonasaccharide isolated from human milk. []

Relevance: Although the abstract lacks structural details, the nomenclature suggests a close structural relationship to Trifucosyl-p-lacto-N-hexaose. Both are based on the p-lacto-N-hexaose backbone. The specific fucosylation pattern (VI2Fuc, V4Fuc, III3Fuc) in this new nonasaccharide might indicate variations in the position and linkage of the fucose residues compared to Trifucosyl-p-lacto-N-hexaose. []

Overview

Trifucosyl-p-lacto-N-hexaose is a complex oligosaccharide that belongs to the family of human milk oligosaccharides (HMOs). These compounds are significant components of human breast milk, contributing to the nutritional and immunological benefits for neonates. Trifucosyl-p-lacto-N-hexaose specifically consists of a lacto-N-hexaose backbone that is fucosylated at three positions, enhancing its biological functionality and potential therapeutic applications.

Source

Trifucosyl-p-lacto-N-hexaose is derived from human milk, where it is synthesized through the action of specific glycosyltransferases. The structural complexity of this oligosaccharide arises from the interplay of various monosaccharides, including D-galactose, D-glucose, N-acetyl-D-glucosamine, and L-fucose, which are linked through glycosidic bonds.

Classification

Trifucosyl-p-lacto-N-hexaose can be classified under the category of fucosylated oligosaccharides, which are characterized by the presence of fucose residues. This classification highlights its role in biological processes such as cell signaling and immune modulation.

Synthesis Analysis

Methods

The synthesis of trifucosyl-p-lacto-N-hexaose can be achieved through both chemical and enzymatic methods. Recent advancements have focused on enzymatic synthesis due to its specificity and efficiency. Enzymes such as fucosyltransferases play a crucial role in adding fucose residues to the lacto-N-hexaose backbone.

Technical Details

  1. Enzymatic Synthesis: This method involves using purified fucosyltransferases to catalyze the transfer of fucose from nucleotide sugar donors to the acceptor lacto-N-hexaose. The reaction conditions are optimized to maximize yield and minimize side reactions.
  2. Chemical Synthesis: A convergent synthesis approach can also be employed, where various sugar building blocks are assembled stepwise to form the desired oligosaccharide structure. This method requires careful control of reaction conditions and purification steps to achieve high purity.
Molecular Structure Analysis

Structure

The molecular structure of trifucosyl-p-lacto-N-hexaose is characterized by a complex arrangement of monosaccharides linked by glycosidic bonds. The core structure consists of a lacto-N-hexaose backbone with three fucose residues attached at specific positions.

Data

  • Molecular Formula: C58H98N2O43
  • Molecular Weight: Approximately 1,247 Da
  • Structural Representation: The structural representation includes multiple rings formed by pyranose forms of glucose and galactose, with fucose residues branching off.
Chemical Reactions Analysis

Reactions

Trifucosyl-p-lacto-N-hexaose participates in various biochemical reactions, primarily involving glycosidic bond formation and cleavage. The enzymatic reactions typically involve:

  1. Glycosylation: The addition of fucose to the lacto-N-hexaose backbone.
  2. Hydrolysis: The cleavage of glycosidic bonds under acidic or enzymatic conditions.

Technical Details

The efficiency of these reactions depends on factors such as pH, temperature, and enzyme concentration. For instance, optimal conditions for fucosyltransferase activity usually range between pH 6-7 at moderate temperatures (30-37°C).

Mechanism of Action

Process

The mechanism by which trifucosyl-p-lacto-N-hexaose exerts its biological effects involves interaction with specific receptors on cell surfaces. These interactions can modulate immune responses and influence gut microbiota composition.

Data

Research indicates that HMOs like trifucosyl-p-lacto-N-hexaose can promote beneficial bacteria growth in the gut while inhibiting pathogens, thereby enhancing gut health and immunity in infants.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water; solubility decreases with increasing molecular weight.
  • Stability: Stable under acidic conditions but may degrade under prolonged heat or extreme pH levels.

Chemical Properties

  • pH Stability: Generally stable within a pH range of 4-8.
  • Reactivity: Reacts with enzymes involved in glycosylation; resistant to hydrolysis by digestive enzymes due to its complex structure.
Applications

Scientific Uses

Trifucosyl-p-lacto-N-hexaose has several applications in scientific research and potential therapeutic uses:

  1. Nutritional Supplements: Investigated for use in infant formulas to mimic the benefits of breast milk.
  2. Probiotics Support: Used as a prebiotic to support beneficial gut bacteria.
  3. Immunological Research: Studied for its role in immune modulation and potential applications in vaccine development.
  4. Cancer Research: Explored for its ability to influence tumor-associated glycosylation patterns.
Structural Characterization and Biosynthetic Origins

Core Scaffold Architecture: Type 1 vs. Type 2 Lacto-N-Hexaose Backbone Differentiation

Trifucosyl-p-lacto-N-hexaose (TF-p-LNH) belongs to the complex branched hexasaccharide class of human milk oligosaccharides (HMOs). Its core structure, para-lacto-N-hexaose, consists of a lactose unit (Galβ1→4Glc) extended by two N-acetyllactosamine (Galβ1→3/4GlcNAc) repeating units. Crucially, TF-p-LNH exhibits exclusive Type 1 chain dominance in its scaffold architecture, characterized by Galβ1→3GlcNAc linkages (designated para-lacto-N-hexaose) [8] [10]. This contrasts with Type 2 chains (Galβ1→4GlcNAc, para-lacto-N-neohexaose), which are absent in this specific compound [8]. The Type 1 core enables distinct branching patterns; the GlcNAc residue linked β1→3 to the terminal Gal of lactose is further elongated via β1→6 linkage to another GlcNAc, creating a branched hexasaccharide backbone [6] [10]. This architecture presents specific hydroxyl groups for fucosylation, dictating the spatial orientation and biological accessibility of the final fucosylated structures.

Table 1: Core Scaffold Characteristics of TF-p-LNH

FeatureType 1 Core (TF-p-LNH)Type 2 Core (Lacto-N-neohexaose)
Gal→GlcNAc Linkageβ1→3β1→4
Representative Namepara-Lacto-N-hexaosepara-Lacto-N-neohexaose
Branching Pointβ1→6 linkage from core GlcNAcβ1→6 linkage from core GlcNAc
Fucosylation SpecificityFavors α1→4 & α1→3 on GlcNAcFavors α1→3 on GlcNAc
Prevalence in HMOsPredominantLess Common

Fucosylation Patterns: α1→2, α1→3, and α1→4 Linkage Stereochemistry

TF-p-LNH derives its name and functional specificity from the addition of three fucose (Fuc) residues via distinct α-glycosidic linkages to its Type 1 para-lacto-N-hexaose core. Structural elucidation reveals a stereochemically defined trifucosylation motif:

  • α1→2-Fucosylation: Attached to the terminal galactose (Gal) residue of the non-reducing end of a Type 1 chain (Galβ1→3GlcNAc) [5] [6].
  • α1→4-Fucosylation: Attached to the subterminal N-acetylglucosamine (GlcNAc) residue within the same Type 1 chain (Galβ1→3(Fucα1→4)GlcNAc), forming the Lewis a (Lea) epitope [5] [9].
  • α1→3-Fucosylation: Attached to the N-acetylglucosamine (GlcNAc) residue within the branch formed by the β1→6 linkage (Galβ1→4(Fucα1→3)GlcNAc), forming the Lewis x (Lex) epitope [5] [4].This specific combination results in the structure: Fucα1→2Galβ1→3(Fucα1→4)GlcNAcβ1→3[Galβ1→4(Fucα1→3)GlcNAcβ1→6]Galβ1→4Glc [5]. The α-anomeric configuration of the fucose linkages is critical for creating conformational epitopes recognized by microbial adhesins and host receptors, underpinning its bioactivity [3] [9].

Mammary Gland Biosynthesis: Role of FUT2, FUT3, and FUT9 Fucosyltransferases

The assembly of TF-p-LNH occurs in the Golgi apparatus of mammary gland epithelial cells through the sequential action of glycosyltransferases, with fucosyltransferases (FUTs) playing the definitive role:

  • Core Elongation: β1,3-N-acetylglucosaminyltransferase (iGnT) and β1,3-galactosyltransferase (β3GalT) build the Type 1 para-lacto-N-hexaose backbone from lactose precursors [6] [10].
  • α1→2-Fucosylation: Mediated by FUT2 (the Secretor enzyme, encoded by the FUT2 gene). FUT2 transfers fucose from GDP-fucose to the terminal Gal residue via an α1→2 linkage. This step is absolutely dependent on active FUT2 enzyme expression [2] [3] [9].
  • α1→4-Fucosylation: Primarily mediated by FUT3 (the Lewis enzyme, encoded by the FUT3 gene). FUT3 transfers fucose to the GlcNAc residue within the Type 1 chain (Galβ1→3GlcNAc) via an α1→4 linkage, forming the Lea epitope [3] [9].
  • α1→3-Fucosylation: Also mediated predominantly by FUT3, transferring fucose to the GlcNAc residue within the Type 2 chain (Galβ1→4GlcNAc) of the branched structure via an α1→3 linkage, forming the Lex epitope [3] [4] [9]. While FUT9 can also catalyze α1→3-fucosylation (forming Lex), its contribution within the mammary gland to HMO synthesis like TF-p-LNH is considered minor compared to FUT3 [9].The spatial organization of these enzymes within the Golgi and the substrate specificity of FUT3 for both Type 1 (α1→4) and Type 2 (α1→3) chains are crucial for the generation of this trifucosylated structure [3] [9].

Secretor and Lewis Phenotype-Dependent Structural Variability

The expression of TF-p-LNH is tightly governed by the maternal Secretor (Se) and Lewis (Le) phenotypes, determined by functional polymorphisms in the FUT2 and FUT3 genes:

  • Requirement for Secretor Status: TF-p-LNH contains an α1→2-linked fucose, a hallmark of FUT2 activity. Consequently, it is only synthesized and secreted in milk from Secretor-positive (Se+) mothers who possess at least one functional FUT2 allele [2] [9]. Non-Secretor (Se-) mothers (homozygous for inactivating FUT2 mutations like rs601338) lack α1→2-fucosylated HMOs, including TF-p-LNH [2] [9].
  • Requirement for Lewis-Positive Status: The α1→4-fucose (Lea) and the α1→3-fucose (Lex) on TF-p-LNH are added by FUT3. Therefore, its synthesis requires the mother to be Lewis-positive (Le+) with at least one functional FUT3 allele [3] [9]. Lewis-negative (Le-) mothers (homozygous for inactivating FUT3 mutations like rs28362459 or rs812936) lack these linkages and cannot produce TF-p-LNH [2] [9].
  • Exclusive to Milk Group 1: Based on the Se/Le system, human milk is categorized into 4 groups. TF-p-LNH is exclusively found in Milk Group 1 (Se+Le+) [6] [9]. Its concentration within this group varies due to factors like FUT2/FUT3 expression levels, specific SNP combinations affecting enzyme kinetics, and stage of lactation, but its presence is a definitive marker for Se+Le+ status [2] [9] [10].

Table 2: Occurrence of TF-p-LNH in Human Milk Groups

Milk GroupSecretor Status (FUT2)Lewis Status (FUT3)TF-p-LNH Present?Key Determinant HMOs AbsentPrevalence (Approx.)
1 (Se+Le+)Active (+)Active (+)YesNone~70%
2 (Se-Le+)Inactive (-)Active (+)No2'FL, LNFP-I, TF-p-LNH (α1→2-Fuc)~20%
3 (Se+Le-)Active (+)Inactive (-)NoLNFP-II, Lea/Lex structures~6-8%
4 (Se-Le-)Inactive (-)Inactive (-)NoAll α1→2 & α1→4-Fuc HMOs~2-5%

The structural complexity of TF-p-LNH, arising from its Type 1 core and precise trifucosylation, makes it a significant functional molecule primarily present in the milk of Se+Le+ mothers. Its biosynthesis exemplifies the intricate interplay of specific glycosyltransferases (FUT2, FUT3) and genetic factors (Secretor and Lewis status) governing HMO diversity [2] [3] [6].

Properties

CAS Number

120864-60-0

Product Name

Trifucosyl-p-lacto-N-hexaose

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2S,3R,4S,5R,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C42H72N2O29

Molecular Weight

1069 g/mol

InChI

InChI=1S/C42H72N2O29/c1-5-13-21(51)26(56)29(59)40(64-13)71-34-20(44-12(4)50)39(66-15(7-45)23(34)53)73-35-22(52)14(6-2)65-41(30(35)60)69-32-18(10-48)68-38(19(25(32)55)43-11(3)49)72-36-24(54)16(8-46)67-42(31(36)61)70-33-17(9-47)63-37(62)28(58)27(33)57/h13-42,45-48,51-62H,5-10H2,1-4H3,(H,43,49)(H,44,50)/t13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24+,25-,26+,27-,28-,29-,30-,31-,32-,33-,34-,35+,36+,37?,38+,39+,40+,41+,42+/m1/s1

InChI Key

YKXWSJKXRCGBLW-XXQXZTSASA-N

SMILES

CCC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3C(C(OC(C3O)OC4C(OC(C(C4O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)CO)CC)O)NC(=O)C)O)O)O

Canonical SMILES

CCC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3C(C(OC(C3O)OC4C(OC(C(C4O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)CO)CC)O)NC(=O)C)O)O)O

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)O)CO)CC)O)NC(=O)C)O)O)O

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